

Introduction to 2-Chloro-4,5-dimethylaniline and its Thermochemical Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylaniline

Cat. No.: B1464825

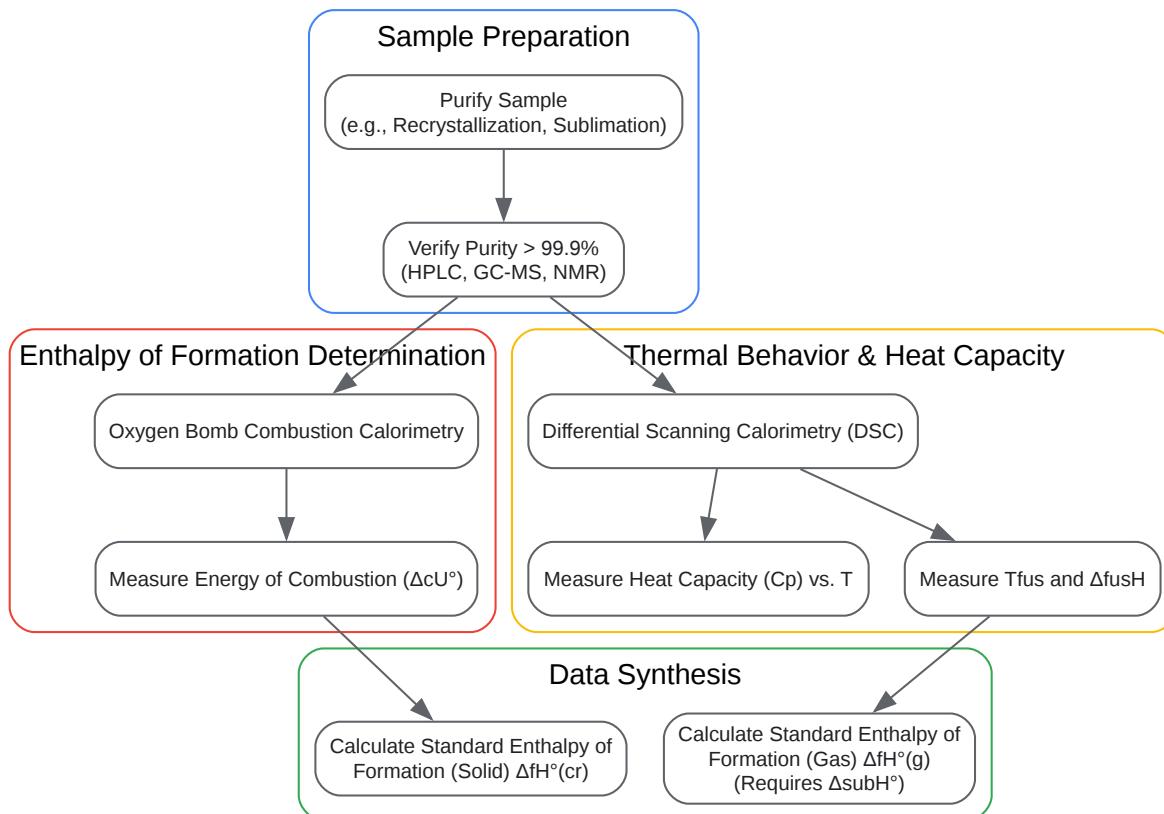
[Get Quote](#)

2-Chloro-4,5-dimethylaniline is an aromatic amine featuring a chloro and two methyl functional groups.^[2] Its molecular structure dictates its reactivity and physical properties, making it a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds.^{[2][3]}

Thermochemical data provides a quantitative measure of the energy stored within a chemical compound and the energy changes that occur during reactions. Key parameters include:

- Standard Enthalpy of Formation ($\Delta_f H^\circ$): This is the most critical piece of data, representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability. A highly positive enthalpy of formation can indicate a high-energy, potentially hazardous material.
- Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of the substance by a specific amount. It is essential for thermal hazard analysis, reactor design, and predicting temperature changes during chemical processing.^[4]
- Entropy (S°): A measure of the molecular disorder or randomness of a system.
- Enthalpies of Phase Transitions: This includes the enthalpy of fusion (melting) and vaporization (boiling), which are crucial for understanding physical state changes and for purification processes like distillation and crystallization.

Without this data, scaling up reactions involving **2-Chloro-4,5-dimethylaniline** carries significant, unquantified risks. This guide details the established methodologies to obtain these crucial parameters with high fidelity.


Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary to build a complete thermochemical profile. The primary experimental workflows involve combustion calorimetry to determine the enthalpy of formation and differential scanning calorimetry for heat capacity and phase transition analysis.

Workflow for Experimental Data Acquisition

The logical flow for experimentally determining the key thermochemical parameters is outlined below. The process begins with sample purification, followed by parallel tracks for combustion calorimetry and thermal analysis.

Experimental Workflow for Thermochemical Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining thermochemical properties.

Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.^[5] The technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.^{[5][6]}

Principle of Causality: By burning the compound to simple, well-defined products (CO₂, H₂O, N₂, HCl), we create a reaction for which the enthalpy change (the enthalpy of combustion) can be precisely measured. Using Hess's Law, this measured value is combined with the known standard enthalpies of formation of the combustion products to calculate the standard enthalpy of formation of the original compound.

Step-by-Step Methodology:

- Calorimeter Calibration:
 - Precisely weigh a sample of certified benzoic acid (a standard with a well-known energy of combustion).
 - Place the benzoic acid pellet in the crucible inside the combustion bomb.
 - Add a measured length of fuse wire and a small amount of water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere.
 - Seal the bomb and pressurize it with high-purity oxygen (typically to 30 atm).
 - Immerse the bomb in the calorimeter's water jacket, ensuring thermal equilibrium.
 - Ignite the sample and record the temperature change of the water jacket with high precision.
 - Calculate the energy equivalent (ϵ_{calor}) of the calorimeter system using the known energy of combustion of benzoic acid and the measured temperature rise. Repeat at least five times to ensure reproducibility.
- Sample Measurement (**2-Chloro-4,5-dimethylaniline**):
 - Press the purified solid **2-Chloro-4,5-dimethylaniline** into a pellet of known mass (typically 0.5 - 1.0 g).
 - To ensure complete combustion and to absorb the resulting HCl, a small amount of a reducing agent solution (e.g., arsenious oxide) can be placed in the bomb.^[7] This is a critical step for halogen-containing compounds.

- Follow the same procedure as for calibration (steps 1b-1f).
- After combustion, quantitatively analyze the final solution in the bomb for nitric acid (by titration) and hydrochloric acid to apply necessary corrections.
- Data Reduction and Calculation:
 - The raw temperature rise is corrected for heat exchange and the energy of stirring to get the corrected temperature rise (ΔT).
 - The gross energy of combustion (ΔU_c) is calculated: $\Delta U_c = \varepsilon_{\text{calor}} \times \Delta T$.
 - Corrections are applied for the formation of nitric acid from residual N_2 and for the energy of burning the fuse wire.
 - The standard energy of combustion (ΔcU°) is calculated per mole of the substance.
 - The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
 - Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: $\Delta fH^\circ(C_8H_{10}ClN, \text{cr}) = [8 \times \Delta fH^\circ(CO_2, \text{g})] + [4.5 \times \Delta fH^\circ(H_2O, \text{l})] + [\Delta fH^\circ(HCl, \text{aq})] - \Delta cH^\circ(C_8H_{10}ClN, \text{cr})$

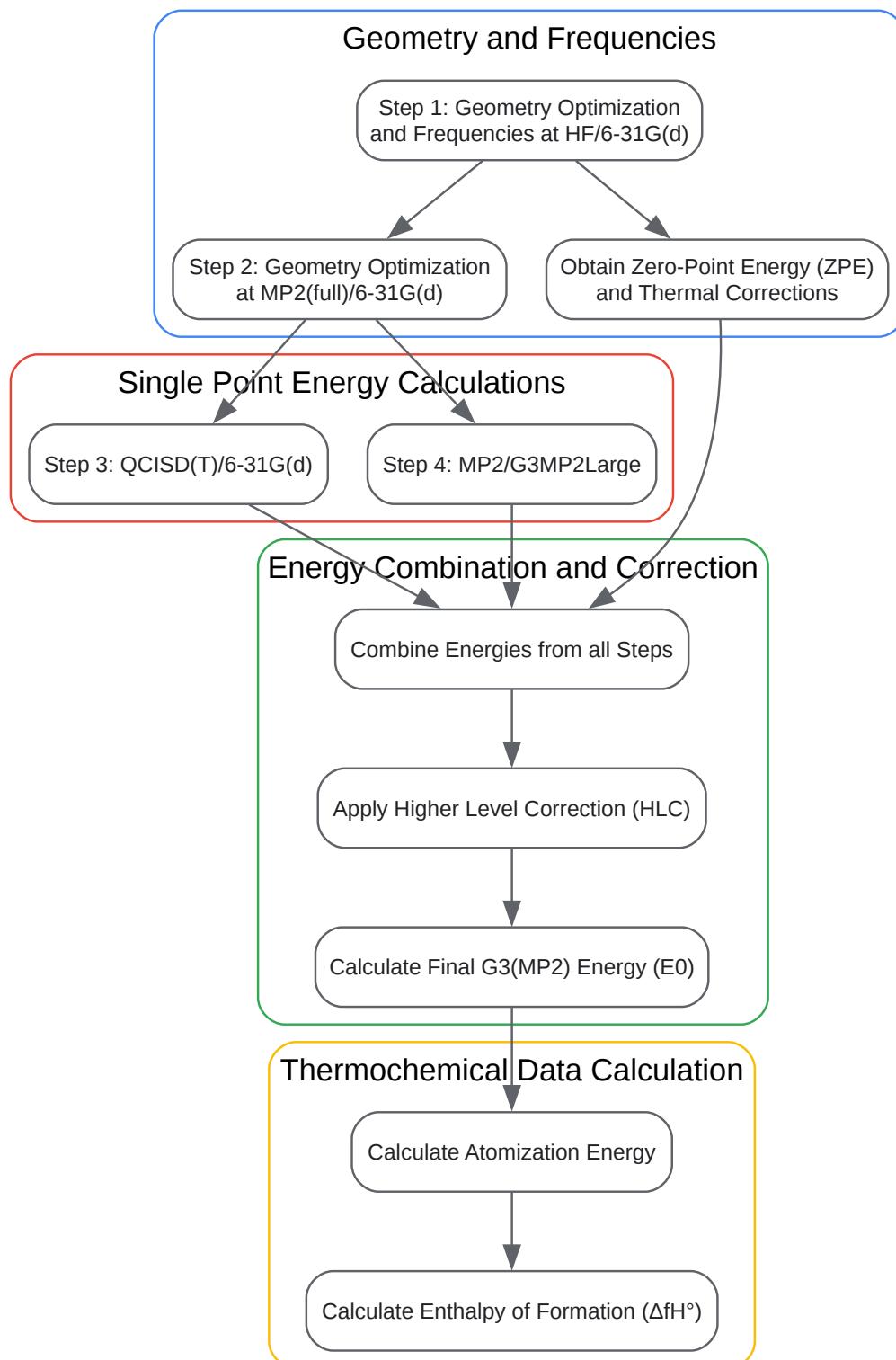
Protocol 2: Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.^[8] It is an invaluable tool for measuring heat capacity and the energetics of phase transitions.^{[4][9]}

Principle of Causality: By applying a controlled temperature program, we can measure the energy absorbed or released by the sample during heating. This allows for the direct measurement of heat capacity and the enthalpy of endothermic events like melting.^[8] The technique's high sensitivity enables the detection of subtle thermal events.^[9]

Step-by-Step Methodology:

- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, which have well-defined melting points and enthalpies of fusion.
- Heat Capacity (Cp) Measurement:
 - Perform three separate scans under identical conditions (e.g., heating rate of 10 K/min under a nitrogen atmosphere): a. Baseline Scan: An empty, hermetically sealed aluminum pan. b. Standard Scan: A pan containing a precisely weighed sapphire standard (with known Cp values). c. Sample Scan: A pan containing a precisely weighed sample of **2-Chloro-4,5-dimethylaniline**.
 - The heat capacity of the sample ($C_{p,s}$) is calculated at each temperature using the following relation, which compares the heat flow (Φ) differences between the scans: $C_{p,s} = C_{p,std} \times (m_{std} / m_s) \times [(\Phi_s - \Phi_{baseline}) / (\Phi_{std} - \Phi_{baseline})]$ where 'm' is mass and 'std' refers to the sapphire standard.
- Fusion and Transition Analysis:
 - Heat a precisely weighed sample in a hermetically sealed pan at a controlled rate (e.g., 5-10 K/min).
 - An endothermic peak will be observed at the melting point (T_{fus}).
 - The onset of the peak is taken as the melting temperature.
 - The area under the peak is integrated to determine the enthalpy of fusion ($\Delta_{fus}H$). This value is crucial for understanding the energy required to overcome the crystal lattice forces.


Computational Thermochemistry: A Predictive Approach

When experimental data is absent, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties. Composite methods like Gaussian-3 (G3) and its more cost-effective variant, G3(MP2), are designed to yield results approaching experimental accuracy.[10][11]

Principle of Causality: These methods systematically combine results from different levels of theory and basis sets to cancel out errors and approximate the results of a much higher-level, computationally expensive calculation.[10] The final energy is corrected with empirical parameters (Higher Level Correction, HLC) derived from a large set of well-known experimental data, which enhances its predictive power.[10]

Workflow for Computational Data Generation

Computational Workflow for Thermochemical Prediction

[Click to download full resolution via product page](#)

Caption: G3(MP2) computational workflow for predicting enthalpy of formation.

Protocol 3: Calculation of Enthalpy of Formation using G3(MP2) Theory

The G3(MP2) method involves a series of well-defined calculations to arrive at a final, accurate energy.[\[10\]](#)[\[11\]](#)

Step-by-Step Methodology:

- Initial Optimization and Frequency Calculation:
 - Perform a geometry optimization and frequency calculation at the Hartree-Fock (HF) level with the 6-31G(d) basis set.
 - Causality: This provides a reasonable starting geometry and the zero-point vibrational energy (ZPVE) and thermal corrections at a low computational cost. The absence of imaginary frequencies confirms a true energy minimum.
- Higher-Level Geometry Optimization:
 - Refine the geometry at the MP2(Full)/6-31G(d) level of theory.
 - Causality: This incorporates electron correlation into the geometry optimization, providing a more accurate molecular structure for subsequent single-point energy calculations.
- Single-Point Energy Calculations:
 - Using the MP2-optimized geometry, perform a series of single-point energy calculations with progressively better methods and larger basis sets, including QCISD(T)/6-31G(d) and MP2/G3MP2Large.[\[10\]](#)
 - Causality: These steps are designed to capture the majority of the electron correlation energy and extrapolate to the basis set limit without the prohibitive cost of performing a full optimization with the most complex methods.
- Energy Combination and Final Calculation:

- The energies from the preceding steps are combined in a specific formula to yield the final G3(MP2) electronic energy at 0 K.[10]
- The ZPVE (scaled by an empirical factor) is added to get the total energy at 0 K.
- The enthalpy of formation ($\Delta_f H^\circ 298$) is calculated by considering the G3(MP2) energy of the molecule and the well-established theoretical energies of the constituent atoms (C, H, Cl, N). The difference gives the atomization energy, which is then used with the experimental enthalpies of formation of the atoms to compute the molecule's enthalpy of formation.

Summary of Thermochemical Data

The following table should be populated with the data obtained from the experimental and computational workflows described above. For illustrative purposes, data for the structurally similar compound 2-Chloro-5-methylaniline is included to provide an order-of-magnitude expectation.[12]

Property	Symbol	Expected Value (2-Chloro-4,5-dimethylanilin e)	Method	Reference Value (2-Chloro-5-methylaniline) [12]
----------	--------	--	--------	---

Basic Properties

CAS Number	1585-13-3[1][2]	Literature	95-81-8[13]
Molecular Formula	C ₈ H ₁₀ ClN[2]	-	C ₇ H ₈ ClN[13]
Molecular Weight	155.62 g/mol [2]	-	141.60 g/mol [12]

Thermodynamic Properties

Standard Enthalpy of Formation (gas)	ΔfH°(g)	To be determined	G3(MP2) Calculation	N/A
Standard Enthalpy of Formation (solid)	ΔfH°(cr)	To be determined	Combustion Calorimetry	43.83 kJ/mol (Joback Method Estimate)[12]
Standard Gibbs Free Energy of Formation (gas)	ΔfG°(g)	To be determined	G3(MP2) Calculation	155.73 kJ/mol (Joback Method Estimate)[12]
Enthalpy of Fusion	ΔfusH	To be determined	Differential Scanning Calorimetry (DSC)	16.54 kJ/mol (Joback Method Estimate)[12]
Melting Temperature	T _{fus}	To be determined	Differential Scanning Calorimetry (DSC)	333.29 K (Joback Method Estimate)[12]
Heat Capacity (solid, 298.15 K)	C _p (cr)	To be determined	Differential Scanning	N/A

Calorimetry
(DSC)

Note: The reference values for 2-Chloro-5-methylaniline are estimations from the Joback group contribution method and are not experimental data; they are provided for comparative purposes only.[\[12\]](#)

Conclusion

While direct thermochemical data for **2-Chloro-4,5-dimethylaniline** is currently lacking in the scientific literature, this guide provides the necessary and authoritative framework for its acquisition. The rigorous experimental protocols for combustion calorimetry and DSC, combined with the predictive power of high-level computational methods like G3(MP2), offer a robust, self-validating system for generating the high-quality data required by researchers in drug development and chemical safety. The execution of these methodologies will fill a critical data gap, enabling safer and more efficient chemical synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1585-13-3 Cas No. | 2-Chloro-4,5-dimethylaniline | Apollo [store.apolloscientific.co.uk]
- 2. CAS 1585-13-3: 2-Chloro-4,5-dimethylaniline | CymitQuimica [cymitquimica.com]
- 3. 2-Chloro-4,5-dimethylaniline [myskinrecipes.com]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. fire.tc.faa.gov [fire.tc.faa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G3MP2 Theory [schulz.chemie.uni-rostock.de]
- 11. gaussian.com [gaussian.com]
- 12. chemeo.com [chemeo.com]
- 13. 2-Chloro-5-methylaniline [webbook.nist.gov]
- To cite this document: BenchChem. [Introduction to 2-Chloro-4,5-dimethylaniline and its Thermochemical Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1464825#thermochemical-data-for-2-chloro-4-5-dimethylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com